1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound “1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It is part of a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Antifungal Activity
Research has shown that compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone demonstrate significant antifungal activity. For instance, a study by Upadhayaya et al. (2004) synthesized a series of related compounds showing strong activity against various fungal cultures, including Candida spp. and Aspergillus spp.
Solubility and Partitioning in Solvents
The solubility properties of similar compounds have been studied, which is crucial for understanding their pharmacological potential. Volkova et al. (2020) examined the solubility of a novel potential antifungal compound in different solvents, revealing insights into its adsorption potential and interaction with biological media.
Antipsychotic Potential
Research by Raviña et al. (2000) explored the antipsychotic potential of compounds structurally related to this compound. They assessed their affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs.
Antidepressant and Antianxiety Activities
Kumar et al. (2017) investigated novel derivatives of piperazine compounds for their antidepressant and antianxiety activities. These studies suggest that structurally similar compounds to this compound may have therapeutic potential in treating mood disorders (Kumar et al., 2017).
Antibacterial and Biofilm Inhibition
Compounds with structural similarities to this compound have been shown to exhibit potent antibacterial properties and biofilm inhibition capabilities. For example, Mekky and Sanad (2020) found significant efficacy against various bacterial strains, including MRSA and VRE.
Mechanism of Action
The mechanism of action of similar compounds involves the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Future Directions
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-17-7-6-15(12-18(17)22)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUHHZEBPYAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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